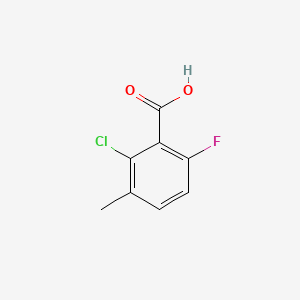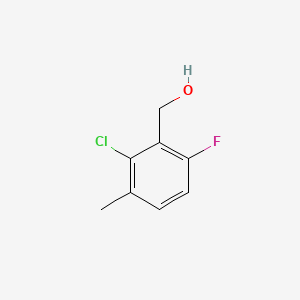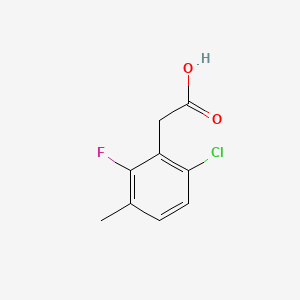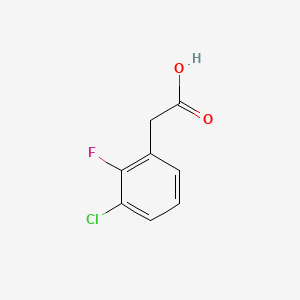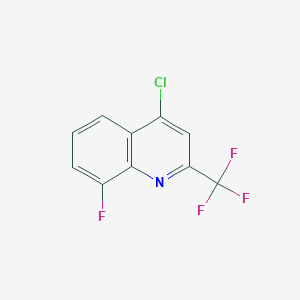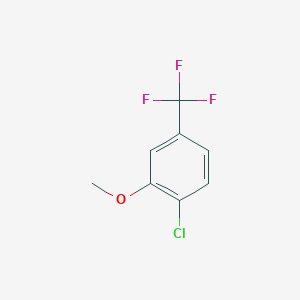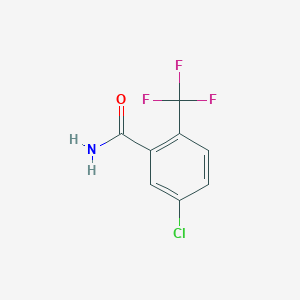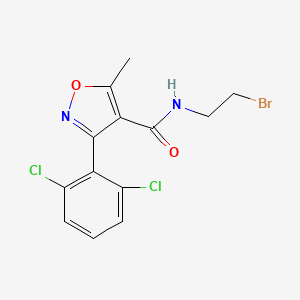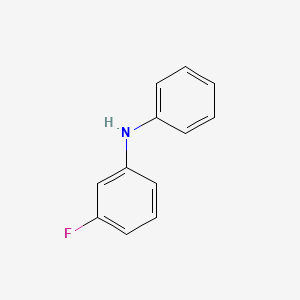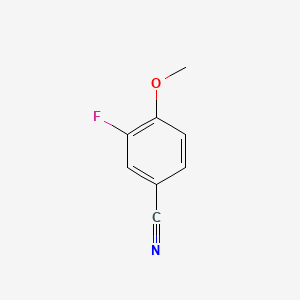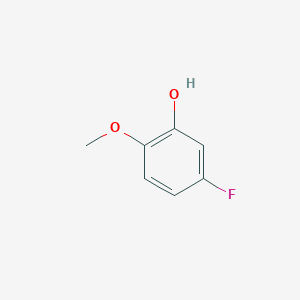
3-Fluoro-4-(trifluoromethyl)phenacyl bromide
Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Activities
3-Fluoro-4-(trifluoromethyl)phenacyl bromide is utilized in the synthesis of various organic compounds. For instance, it's used in the creation of linezolid-like molecules, which have shown significant antitubercular activities. This indicates its potential in developing antimicrobial agents (Başoğlu et al., 2012).
Antitumor Activity
The compound is also involved in synthesizing novel 1,2,4-triazole derivatives, which have exhibited antitumor activity against a range of cancer cell lines. This highlights its role in cancer research and potential therapeutic applications (Bhat et al., 2009).
Synthesis of Heterocyclic Compounds
It serves as a versatile organic intermediate in the synthesis of various heterocyclic compounds. This versatility is crucial for developing biologically important compounds and other industrially relevant materials (Vekariya et al., 2018).
Development of Fluorescence Sensors
3-Fluoro-4-(trifluoromethyl)phenacyl bromide is used in creating compounds for fluorescence turn-on sensing of fluoride ions in water. This application is significant for environmental monitoring and analysis (Hirai et al., 2016).
Perfluoroalkylation of Heteroaryl Bromides
The compound plays a role in perfluoroalkylating heteroaryl bromides, which is essential in creating fluoroalkyl heteroarenes. Such processes are significant in the field of organic synthesis (Mormino et al., 2014).
Mechanism of Action
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers .
Mode of Action
The mode of action of 3-Fluoro-4-(trifluoromethyl)phenacyl bromide is believed to involve the bromide ion acting as a nucleophile, attacking the electrophilic carbon atom in the reaction mixture. This leads to the formation of an intermediate which can then undergo further reaction to form the desired product.
Biochemical Pathways
Pharmacokinetics
These properties would impact the bioavailability of the compound, determining how much of the compound reaches its site of action after administration .
properties
IUPAC Name |
2-bromo-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF4O/c10-4-8(15)5-1-2-6(7(11)3-5)9(12,13)14/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBBZWYHNIANDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CBr)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(trifluoromethyl)phenacyl bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



